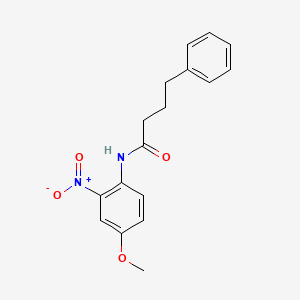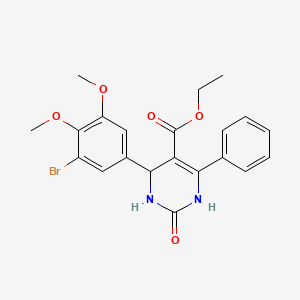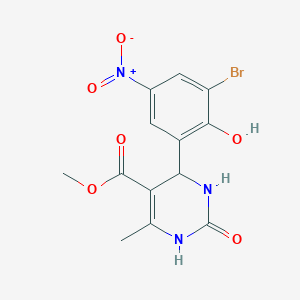
N-(4-methoxy-2-nitrophenyl)-4-phenylbutanamide
Descripción general
Descripción
N-(4-methoxy-2-nitrophenyl)-4-phenylbutanamide, also known as MNPNB, is a chemical compound that has been widely studied for its potential applications in scientific research. MNPNB belongs to the class of compounds known as amides, which are characterized by the presence of a carbonyl group (C=O) attached to a nitrogen atom. MNPNB has been found to have interesting properties, such as its ability to modulate the activity of certain enzymes and receptors in the body. In
Mecanismo De Acción
The mechanism of action of N-(4-methoxy-2-nitrophenyl)-4-phenylbutanamide is not fully understood, but it is believed to involve the modulation of the activity of certain enzymes and receptors in the body. For example, this compound has been found to inhibit the activity of acetylcholinesterase by binding to the enzyme's active site and preventing the breakdown of acetylcholine. This compound has also been found to modulate the activity of certain ion channels in the body, such as the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in the perception of pain.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects in the body. For example, this compound has been found to inhibit the activity of acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain. This can have a range of effects, such as improving cognitive function and memory. This compound has also been found to modulate the activity of certain ion channels in the body, such as the TRPV1 channel, which is involved in the perception of pain. This makes this compound a potential candidate for the development of new pain medications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methoxy-2-nitrophenyl)-4-phenylbutanamide has several advantages and limitations for lab experiments. One advantage is that it is a relatively simple compound to synthesize, making it readily available for research purposes. This compound has also been found to have a range of interesting properties, such as its ability to modulate the activity of certain enzymes and receptors in the body. However, one limitation of this compound is that its mechanism of action is not fully understood, making it difficult to predict its effects in the body. This compound also has limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(4-methoxy-2-nitrophenyl)-4-phenylbutanamide. One area of interest is the development of new drugs based on the structure of this compound. This compound has been found to modulate the activity of certain enzymes and receptors in the body, making it a promising candidate for the development of new drugs for a range of conditions. Another area of interest is the further investigation of the mechanism of action of this compound. Understanding how this compound modulates the activity of enzymes and receptors in the body could lead to the development of new drugs with improved efficacy and fewer side effects. Finally, more research is needed to explore the potential applications of this compound in the treatment of pain and other neurological disorders.
Aplicaciones Científicas De Investigación
N-(4-methoxy-2-nitrophenyl)-4-phenylbutanamide has been studied for its potential applications in scientific research, particularly in the field of drug discovery. This compound has been found to modulate the activity of certain enzymes and receptors in the body, making it a promising candidate for the development of new drugs. For example, this compound has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This makes this compound a potential candidate for the treatment of Alzheimer's disease, which is characterized by a loss of cholinergic neurons in the brain. This compound has also been found to modulate the activity of certain ion channels in the body, making it a potential candidate for the treatment of pain and other neurological disorders.
Propiedades
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-23-14-10-11-15(16(12-14)19(21)22)18-17(20)9-5-8-13-6-3-2-4-7-13/h2-4,6-7,10-12H,5,8-9H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKAZJMQMTCKTQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CCCC2=CC=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-{(4-ethylphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B3959513.png)
![5-{3-chloro-4-[3-(3,5-dimethylphenoxy)propoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3959522.png)
![5-{4-[3-(4-tert-butylphenoxy)propoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B3959525.png)
![5-{2-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3959533.png)





![5-{2-[3-(2-chlorophenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3959576.png)
![1-[(4-bromo-2-chlorophenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B3959577.png)
![10-bromo-6-(4-methylphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3959588.png)
![5-{4-[3-(3,4-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3959594.png)
![5-{4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3959599.png)